molecular formula C17H22ClNO2 B576629 Benadryl N-oxide hydrochloride CAS No. 13168-00-8

Benadryl N-oxide hydrochloride

Cat. No.: B576629
CAS No.: 13168-00-8
M. Wt: 307.818
InChI Key: JWWPHMSWVFMLIF-UHFFFAOYSA-N
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Description

Benadryl N-oxide hydrochloride is a derivative of diphenhydramine, a first-generation antihistamine commonly used to treat allergies

Scientific Research Applications

Benadryl N-oxide hydrochloride has several scientific research applications:

Mechanism of Action

Target of Action

Benadryl N-oxide Hydrochloride, also known as Diphenhydramine, primarily targets the H1 histamine receptors . These receptors are found both peripherally and in the central nervous system . They play a crucial role in allergic reactions, causing symptoms such as sneezing, runny nose, itchy/watery eyes, itching of the nose or throat, pruritus, urticaria, insect bites/stings, and allergic rashes .

Mode of Action

This compound works by competing with histamine for binding at H1-receptor sites . This competitive antagonism blocks the effects of histamine, preventing it from causing allergic symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1 receptors, it inhibits the effects of histamine, which include smooth muscle constriction in blood vessels and the respiratory and gastrointestinal tracts, and decreases capillary permeability, salivation, and tear formation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, peak plasma concentrations are achieved after about 1-4 hours . The half-life of the drug is about 2-9 hours . Only about 1% of a single dose is excreted unchanged in urine . The medication is ultimately eliminated by the kidneys slowly, mainly as inactive metabolites .

Result of Action

The result of this compound’s action is the relief of allergy symptoms . By blocking the H1 histamine receptors, it suppresses inflammation, decreases itching, and reduces swelling, all of which are common symptoms of allergies . It’s also known to cause sedation due to its competitive antagonism of histamine H1 receptors within the central nervous system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, interactions with other medications and/or alcohol could increase the risk of side effects and alter its efficacy . Furthermore, the drug’s stability and action may be affected by storage conditions . Therefore, it’s important to store the drug as recommended by the manufacturer to ensure its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benadryl N-oxide hydrochloride typically begins with diphenhydramine. The synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Continuous-flow reactor technology is often employed to enhance efficiency and control over the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Benadryl N-oxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur under specific conditions.

    Reduction: The N-oxide group can be reduced back to the parent diphenhydramine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed:

    Oxidation: Further oxidized derivatives.

    Reduction: Diphenhydramine.

    Substitution: Substituted diphenhydramine derivatives.

Comparison with Similar Compounds

    Diphenhydramine: The parent compound, widely used as an antihistamine.

    Hydroxyzine: Another first-generation antihistamine with similar sedative properties.

    Chlorpheniramine: A related antihistamine with less sedative effect.

Uniqueness: Benadryl N-oxide hydrochloride is unique due to the presence of the N-oxide group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines .

Properties

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWPHMSWVFMLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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